Complete Abolition of In Vivo Anti-Tremor and Sedative Efficacy Relative to the Parent Drug Talipexole
In a direct head-to-head comparison within the same study, talipexole produced dose-dependent anti-tremor effects (ED₅₀ = 34 μg/kg s.c.; ED₅₀ = 84 μg/kg p.o.) in cynomolgus monkeys with unilateral ventromedial tegmental lesions, whereas its main metabolites — explicitly including the N-desallyl derivative (CAS 36085-64-0) — exhibited no detectable anti-tremor or sedative effects at any dose tested [1]. This establishes that N-dealkylation completely ablates the therapeutic anti-parkinsonian activity resident in the parent molecule, despite retention of the 2-aminothiazoloazepine core scaffold.
| Evidence Dimension | Anti-tremor efficacy in primate Parkinsonism model |
|---|---|
| Target Compound Data | No anti-tremor or sedative effect at any dose |
| Comparator Or Baseline | Talipexole (N-6-allyl parent): ED₅₀ = 34 μg/kg s.c., ED₅₀ = 84 μg/kg p.o.; significant anti-tremor and sedative effects |
| Quantified Difference | Complete loss of activity (activity = zero vs. ED₅₀ 34–84 μg/kg) |
| Conditions | Cynomolgus monkeys with unilateral electrolytic lesion in the ventromedial tegmentum; subcutaneous and oral administration |
Why This Matters
This directly proves that CAS 36085-64-0 cannot substitute for talipexole in any in vivo D₂-mediated pharmacological study and is indispensable as the authentic analyte reference standard for confirming metabolite identity in pharmacokinetic and toxicokinetic studies of talipexole.
- [1] Kohno Y, Fukuzaki K, Kitahara K, Koja T. Anti-tremor activity of talipexole produced by selective dopamine D₂ receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum. Eur J Pharmacol. 1997;319(2-3):197-205. doi:10.1016/s0014-2999(96)00862-x. Statement: 'The main metabolites of talipexole had no anti-tremor or sedative effects.' View Source
